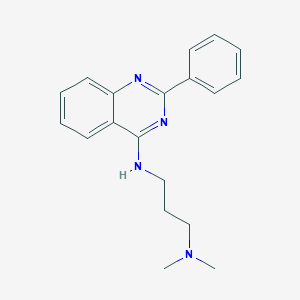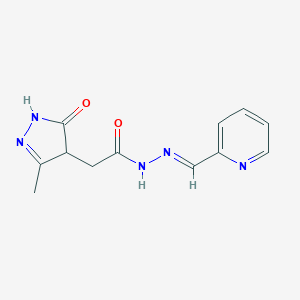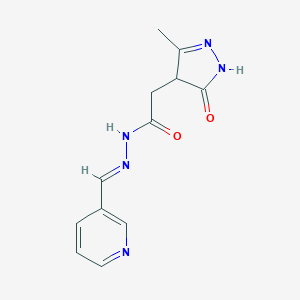![molecular formula C26H26N4O2S B380007 N'-[(E)-1-(3-methoxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B380007.png)
N'-[(E)-1-(3-methoxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity, and a hydrazide group, which can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide typically involves multiple steps. One common method includes the condensation of 1-(4-methylbenzyl)-1H-benzimidazole-2-thiol with 2-bromoacetohydrazide, followed by the reaction with 3-methoxybenzaldehyde under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The process would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a corresponding amine or alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is unique due to its combination of a benzimidazole core and a hydrazide group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propriétés
Formule moléculaire |
C26H26N4O2S |
|---|---|
Poids moléculaire |
458.6g/mol |
Nom IUPAC |
N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H26N4O2S/c1-18-11-13-20(14-12-18)16-30-24-10-5-4-9-23(24)27-26(30)33-17-25(31)29-28-19(2)21-7-6-8-22(15-21)32-3/h4-15H,16-17H2,1-3H3,(H,29,31)/b28-19+ |
Clé InChI |
UNXLZWPMMDQUAD-TURZUDJPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C(\C)/C4=CC(=CC=C4)OC |
SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=C(C)C4=CC(=CC=C4)OC |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=C(C)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B379930.png)
![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B379932.png)
![3-(4-methylphenyl)-N'-[(3-methyl-2-thienyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B379934.png)
![N'-(3-pyridinylmethylene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B379938.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B379942.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B379945.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B379946.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B379948.png)


![2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B379955.png)
![2-(1-Ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B379959.png)
![(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine](/img/structure/B379962.png)
